氟草烟-甲酯

概述

描述

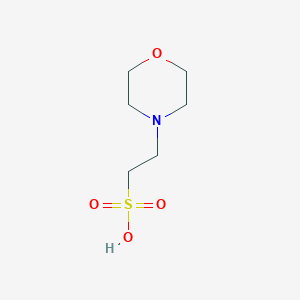

氟草烟·甲酯是一种属于吡啶类家族的合成除草剂。它主要用于控制小麦、玉米和水稻等多种作物中的阔叶杂草和木本灌木。 该化合物以氟草烟的1-甲基庚酯的形式配制,其迅速水解为其活性酸形式,氟草烟 .

科学研究应用

氟草烟·甲酯在科学研究中具有广泛的应用:

农业研究: 用于研究小麦、玉米和水稻等作物中阔叶杂草的控制。

环境研究: 研究氟草烟·甲酯的环境归宿和行为,包括其在土壤和水中的持久性和降解。

5. 作用机理

氟草烟·甲酯通过模拟植物天然激素生长素来作为选择性除草剂。它被叶片吸收并转运到整个植物体,导致不受控制的生长,最终导致目标杂草死亡。 分子靶标包括生长素受体和参与细胞伸长和分裂的途径 .

类似化合物:

2,4-二氯苯氧乙酸 (2,4-D): 另一种用于阔叶杂草控制的合成生长素除草剂。

二氯丙酸: 一种具有类似作用机制的苯甲酸除草剂。

独特性: 氟草烟·甲酯由于其快速水解为活性酸形式而具有独特性,可提供快速有效的除草控制。 其选择性作用和对非靶标植物的低毒性使其成为各种农业环境中的首选 .

作用机制

Fluroxypyr-meptyl

, also known as Starane , is a heterocyclic herbicide with internal absorption and transmission characteristics . It has been widely used to control broad-leaved weeds in wheat, corn, and rice fields . Here is a detailed explanation of its mechanism of action:

Target of Action

Fluroxypyr-meptyl primarily targets broad-leaved weeds in various crops such as wheat, barley, corn, and rice . It acts on the growth points of these weeds .

Mode of Action

After predominantly foliar uptake, Fluroxypyr-meptyl is hydrolyzed to the parent acid, which is the herbicidally active form, and translocated rapidly to other parts of the plants . It acts by inducing characteristic auxin-type responses, such as leaf curling .

Biochemical Pathways

Fluroxypyr-meptyl affects the normal growth and physiological responses of the targeted weeds . It induces oxidative stress in the weeds, leading to an increase in the activity of antioxidant and detoxifying enzymes . Multiple metabolic reactions of Fluroxypyr-meptyl are observed in the weeds, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation .

Pharmacokinetics

Fluroxypyr-meptyl is absorbed via the roots of the weeds . Only a small proportion of Fluroxypyr-meptyl is translocated upward and accumulated in the shoots following absorption . The distribution and enrichment ability of Fluroxypyr-meptyl in the weeds are greater in roots than in shoots .

Result of Action

The accumulation of Fluroxypyr-meptyl in the weeds evidently inhibits their growth . It activates the defense system against oxidative stress in the weeds, leading to an increase in the activity of antioxidant and detoxifying enzymes .

Action Environment

The extensive use of Fluroxypyr-meptyl in agricultural production has led to serious environmental problems . Fluroxypyr-meptyl, particularly its hydrolysate fluroxypyr, is frequently detected in ecosystems such as soil, lakes, and even groundwater . Fluroxypyr-meptyl and fluroxypyr residuals in the soil can be absorbed by crops and eventually reach the edible parts of the crops, inhibiting crop growth, especially the growth of root systems .

生化分析

Biochemical Properties

Fluroxypyr-meptyl interacts with various enzymes, proteins, and other biomolecules. It undergoes multiple metabolic reactions in organisms, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation . These interactions and metabolic reactions play a crucial role in the biochemical reactions involving Fluroxypyr-meptyl.

Cellular Effects

Fluroxypyr-meptyl has significant effects on various types of cells and cellular processes. It inhibits the growth of plants, especially the root systems, by accumulating in the plant tissues . It also activates the defense system against oxidative stress, leading to an increase in the activity of antioxidant and detoxifying enzymes .

Molecular Mechanism

The molecular mechanism of Fluroxypyr-meptyl involves its interactions with biomolecules at the molecular level. After predominantly foliar uptake, Fluroxypyr-meptyl is hydrolyzed to the parent acid, which is the herbicidally active form . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fluroxypyr-meptyl change over time. Under 0–0.12 mg/L Fluroxypyr-meptyl treatment, only a small proportion of Fluroxypyr-meptyl is translocated upward and accumulated in plant shoots following absorption via roots . The distribution and enrichment ability of Fluroxypyr-meptyl in plant seedlings are greater in roots than in shoots .

Metabolic Pathways

Fluroxypyr-meptyl is involved in several metabolic pathways. It undergoes multiple metabolic reactions, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation . These metabolic reactions involve various enzymes and cofactors.

Transport and Distribution

Fluroxypyr-meptyl is transported and distributed within cells and tissues. Only a small proportion of Fluroxypyr-meptyl is translocated upward and accumulated in plant shoots following absorption via roots . The distribution and enrichment ability of Fluroxypyr-meptyl in plant seedlings are greater in roots than in shoots .

准备方法

合成路线和反应条件: 氟草烟·甲酯的制备涉及几个步骤:

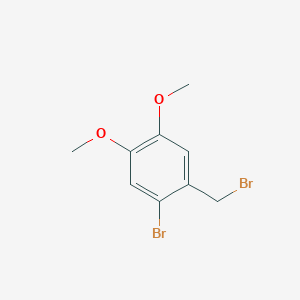

起始原料: 合成从五氯吡啶开始。

氟化反应: 五氯吡啶进行氟化反应生成3,5-二氯-2,6-二氟-4-氨基吡啶。

氨基取代: 然后对该中间体进行氨基取代。

工业生产方法: 氟草烟·甲酯的工业生产通常涉及使用上述合成路线进行大规模合成。 该工艺针对高产率和高纯度进行了优化,确保最终产品符合农业使用的监管标准 .

化学反应分析

反应类型: 氟草烟·甲酯会发生各种化学反应,包括:

水解: 氟草烟·甲酯中的酯键发生水解,生成氟草烟酸。

氧化: 该化合物可以发生氧化反应,导致形成各种代谢产物。

取代: 氨基取代反应也很常见.

常用试剂和条件:

水解: 通常在水和酸或碱催化剂存在下进行。

氧化: 通常涉及过氧化氢或高锰酸钾等氧化剂。

取代: 需要合适的亲核试剂和反应条件.

主要产物:

氟草烟酸: 水解的主要产物。

氧化代谢产物: 氟草烟的各种氧化形式.

相似化合物的比较

2,4-Dichlorophenoxyacetic Acid (2,4-D): Another synthetic auxin herbicide used for broadleaf weed control.

Dicamba: A benzoic acid herbicide with similar mode of action.

Uniqueness: Fluroxypyr-meptyl is unique due to its rapid hydrolysis to the active acid form, providing quick and effective weed control. Its selective action and low toxicity to non-target plants make it a preferred choice in various agricultural settings .

属性

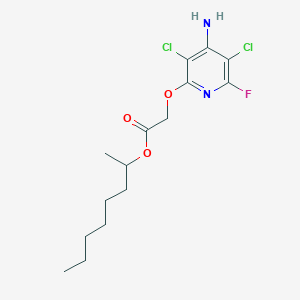

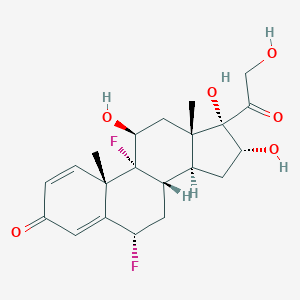

IUPAC Name |

octan-2-yl 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl2FN2O3/c1-3-4-5-6-7-9(2)23-10(21)8-22-15-12(17)13(19)11(16)14(18)20-15/h9H,3-8H2,1-2H3,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZQTUCTGLHFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034303 | |

| Record name | Fluroxypyr-meptyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81406-37-3 | |

| Record name | Attain A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81406-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluroxypyr-meptyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081406373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluroxypyr-meptyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylheptyl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUROXYPYR-MEPTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W47M4YJ3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fluroxypyr-meptyl affect plants?

A1: Fluroxypyr-meptyl is a synthetic auxin herbicide. It mimics the plant hormone auxin, disrupting normal plant growth and development, ultimately leading to plant death. []

Q2: What are the downstream effects of Fluroxypyr-meptyl on plant physiology?

A2: Fluroxypyr-meptyl causes uncontrolled growth, leading to stem twisting, leaf curling, and plant death. It disrupts various physiological processes, including cell division, elongation, and differentiation. [, ]

Q3: Does Fluroxypyr-meptyl affect all plants equally?

A3: Fluroxypyr-meptyl is primarily effective against broadleaf weeds and exhibits selectivity towards certain crops like wheat, barley, and maize. [, , ]

Q4: Are there studies on the sublethal effects of Fluroxypyr-meptyl on non-target plants?

A4: Yes, research indicates that drift-relevant doses of Fluroxypyr-meptyl, while not lethal, can cause a significant reduction in biomass and flower production in certain non-target plants like dandelions (Taraxacum sp.) and red clover (Trifolium pratense L.). []

Q5: What is the molecular formula and weight of Fluroxypyr-meptyl?

A5: The molecular formula is C15H14Cl2FNO5, and the molecular weight is 378.18 g/mol. []

Q6: How does Fluroxypyr-meptyl perform under different environmental conditions?

A6: Fluroxypyr-meptyl degrades in soil and water, with persistence varying depending on factors like temperature, pH, and microbial activity. [, ]

Q7: Are there specific recommendations for the storage and handling of Fluroxypyr-meptyl?

A7: As with all pesticides, safe storage and handling are crucial. Recommendations include storing in original containers in cool, dry, well-ventilated areas away from foodstuffs and incompatible materials. []

Q8: How do structural modifications to the Fluroxypyr-meptyl molecule affect its herbicidal activity?

A8: Specific structural features of Fluroxypyr-meptyl, like the chlorine atoms and the pyridyloxy moiety, are essential for its herbicidal activity. Modifications to these groups can significantly impact potency and selectivity. []

Q9: What formulations of Fluroxypyr-meptyl are available?

A9: Fluroxypyr-meptyl is commercially available in various formulations, including emulsifiable concentrates (EC), suspension concentrates (SC), and wettable powders (WP). [, , ]

Q10: How does the choice of formulation affect the stability and efficacy of Fluroxypyr-meptyl?

A10: Different formulations can influence the herbicide's stability, solubility, and bioavailability. For instance, EC formulations may provide better penetration into plant tissues, while SC formulations can offer improved storage stability. [, ]

Q11: What are the safety regulations governing the use of Fluroxypyr-meptyl?

A11: Fluroxypyr-meptyl is subject to stringent regulations regarding its use, storage, and disposal. Specific guidelines vary between countries and regions, and users must adhere to all relevant legislation. [, ]

Q12: What is the toxicity profile of Fluroxypyr-meptyl?

A12: Studies on albino rats indicate that Fluroxypyr-meptyl is classified as moderately hazardous based on acute oral toxicity. [] Further research highlights potential genetic toxicity in aquatic organisms. [, , ]

Q13: Are there concerns about the long-term effects of Fluroxypyr-meptyl exposure?

A13: Research on the long-term effects of Fluroxypyr-meptyl exposure is ongoing. Concerns exist regarding its potential impact on non-target organisms and the environment. [, ]

Q14: How are Fluroxypyr-meptyl residues in environmental and food samples analyzed?

A14: Various analytical techniques, including high-performance liquid chromatography (HPLC) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are employed to detect and quantify Fluroxypyr-meptyl residues. [, , ]

Q15: Are there standardized methods for the analysis of Fluroxypyr-meptyl residues?

A15: Standardized methods for analyzing Fluroxypyr-meptyl residues are crucial to ensure reliable and comparable results. Organizations like the European Food Safety Authority (EFSA) and the United States Environmental Protection Agency (EPA) provide guidelines for residue analysis. [, ]

Q16: What is the environmental fate of Fluroxypyr-meptyl?

A16: Fluroxypyr-meptyl can persist in the environment, potentially impacting soil and water quality. Its degradation is influenced by factors like microbial activity, temperature, and soil type. [, ]

Q17: What are the potential risks of Fluroxypyr-meptyl to non-target organisms?

A17: Studies suggest potential adverse effects of Fluroxypyr-meptyl on non-target organisms like aquatic invertebrates and amphibians. Research continues to assess its long-term ecological impact. [, , ]

Q18: Are there alternative weed control methods to Fluroxypyr-meptyl?

A18: Alternative weed control methods include mechanical weeding, cultural practices (crop rotation, cover cropping), and the use of bioherbicides or less persistent herbicides with different modes of action. []

Q19: How should unused Fluroxypyr-meptyl and its containers be disposed of?

A20: Disposal should always comply with local regulations. This may involve returning unused products to the supplier or designated collection points. Empty containers should be triple-rinsed and disposed of responsibly. []

Q20: What resources are available for researchers studying Fluroxypyr-meptyl?

A21: Numerous resources are available, including scientific databases (PubMed, Web of Science), regulatory agency websites (EPA, EFSA), and research institutions specializing in pesticide science and environmental toxicology. []

Q21: When was Fluroxypyr-meptyl first introduced as a herbicide?

A22: Fluroxypyr-meptyl was introduced in the late 20th century and has become a widely used herbicide for various crops. []

Q22: How has research on Fluroxypyr-meptyl contributed to our understanding of plant physiology?

A23: Research on Fluroxypyr-meptyl and its mode of action has provided valuable insights into the role of auxin in plant growth and development. [, ]

Q23: What are the future directions for research on Fluroxypyr-meptyl?

A24: Future research should focus on developing sustainable weed management strategies, minimizing the environmental impact of herbicides like Fluroxypyr-meptyl, and mitigating the risks associated with herbicide resistance. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B42002.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B42012.png)